2-Methyl-3-phenylbenzimidazole-5-carbonitrile
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Overview
Description
2-Methyl-3-phenylbenzimidazole-5-carbonitrile is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities . The structure of this compound consists of a benzimidazole core with a methyl group at the 2-position, a phenyl group at the 3-position, and a carbonitrile group at the 5-position.
Preparation Methods
The synthesis of 2-Methyl-3-phenylbenzimidazole-5-carbonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or nitrile under acidic or basic conditions . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methyl-3-phenylbenzimidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-Methyl-3-phenylbenzimidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylbenzimidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The presence of the carbonitrile group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2-Methyl-3-phenylbenzimidazole-5-carbonitrile can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Lacks the methyl and carbonitrile groups, resulting in different pharmacological properties.
5,6-Dimethylbenzimidazole: Contains additional methyl groups, which may alter its biological activity and stability.
2-Methylbenzimidazole: Similar structure but without the phenyl and carbonitrile groups, leading to different chemical reactivity and applications.
The unique combination of the methyl, phenyl, and carbonitrile groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-methyl-3-phenylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C15H11N3/c1-11-17-14-8-7-12(10-16)9-15(14)18(11)13-5-3-2-4-6-13/h2-9H,1H3 |
InChI Key |
VKELVDHHPSMMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N |
Origin of Product |
United States |
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